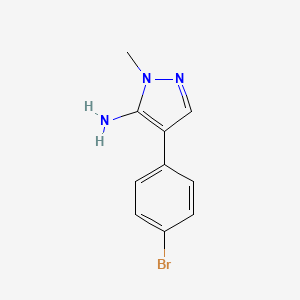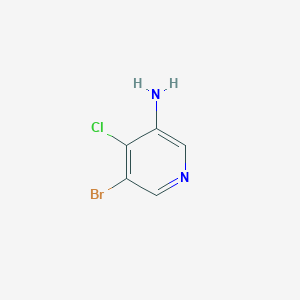
4-(4-Bromophenyl)-1-methylpyrazol-5-amine
Overview
Description
4-(4-Bromophenyl)-1-methylpyrazol-5-amine (4-BPMA) is a heterocyclic compound that has been studied for its potential applications in scientific research. The compound has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.
Scientific Research Applications
Synthesis and Structural Insights
The compound 4-(4-Bromophenyl)-1-methylpyrazol-5-amine and its derivatives have been utilized in synthesizing novel heterocyclic compounds. For instance, a Schiff base compound was synthesized using this compound, and its crystal structure was determined, showcasing its potential in forming stable crystal structures with defined spatial configurations (Zhang, Yong, Li, Jin-zhou, Heng-Qiang, 2008).
Applications in Corrosion Inhibition
Corrosion Inhibition
Compounds derived from 4-(4-Bromophenyl)-1-methylpyrazol-5-amine have shown effectiveness in inhibiting the corrosion of metals. Bipyrazole compounds, related in structure, demonstrated significant inhibition efficiencies, revealing the potential of this class of compounds in protecting metals in acidic environments (A. Chetouani, B. Hammouti, T. Benhadda, M. Daoudi, 2005).
Applications in Antimicrobial Activities
Antimicrobial Synthesis
The structural framework of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine is conducive to creating compounds with antimicrobial properties. Various derivatives were synthesized, and some exhibited notable activities against test microorganisms, indicating their potential in developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2007).
Applications in Electrochemical Studies
Electrochemical Oxidation
4-(4-Bromophenyl)-1-methylpyrazol-5-amine-related compounds have been applied in electrochemical studies, specifically in the indirect oxidation of amines. These studies contribute to the understanding of electrochemical reactions and their applications in various industries (D. Pletcher, G. D. Zappi, 1989).
Applications in Drug Synthesis and Analysis
Antibacterial and Cytotoxic Properties
Derivatives of 4-(4-Bromophenyl)-1-methylpyrazol-5-amine have been synthesized and analyzed for their antibacterial and cytotoxic activities. This highlights the compound's relevance in pharmaceutical research and its potential in drug development (M. Noolvi, S. Agrawal, H. Patel, A. Badiger, Monika Gaba, Azit Zambre, 2014).
properties
IUPAC Name |
4-(4-bromophenyl)-2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14-10(12)9(6-13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPJOQVOJYCZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1-methylpyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-bromo-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1524583.png)
![4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1524586.png)
![4-methoxy-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1524587.png)
![6-Bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524588.png)

![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1524591.png)
![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1524592.png)
![4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1524593.png)
![5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1524594.png)
![3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B1524595.png)
